

The Chemical Reactivity of 3-Phenylpropanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylpropanoyl chloride

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Abstract

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride (CAS No. 645-45-4), is a highly versatile acyl chloride that serves as a critical building block in organic synthesis.^{[1][2]} Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This technical guide provides an in-depth analysis of its core chemical reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations. It is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate for creating complex molecules, particularly active pharmaceutical ingredients (APIs).^{[1][3]}

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **3-phenylpropanoyl chloride** is presented below. This data is essential for reaction planning, safety assessment, and product characterization.

Table 1: Physical and Chemical Properties

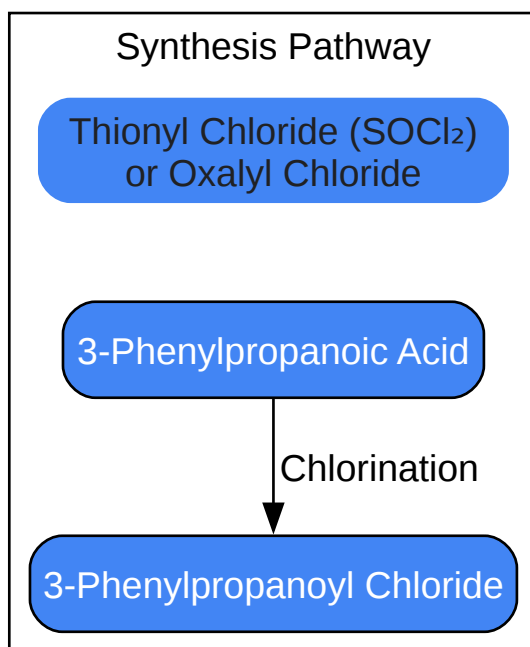
Property	Value	Reference
CAS Number	645-45-4	[1][2][4]
Molecular Formula	C ₉ H ₉ ClO	[3][4][5]
Molecular Weight	168.62 g/mol	[3][4][5]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	225 °C (at 760 mmHg)	[3]
Melting Point	-7 to -5 °C	[3]
Density	1.145 g/cm ³	[3]
Refractive Index (n _{20/D})	1.5265 - 1.53	[3]
Flash Point	108 °C	
Solubility	Reacts with water; Soluble in ether and chloroform	[3]
Purity (Typical)	≥ 97.0%	[2]

Table 2: Spectroscopic Data

Technique	Key Signals / Interpretation	Reference
¹ H NMR	Signals at δ = 2.53 (t, J = 8 Hz, 2H), 3.02 (t, J = 8 Hz, 2H), and 7.2-7.7 (m, 4H) ppm. The triplet at 3.02 ppm corresponds to the benzylic protons, while the triplet at 2.53 ppm corresponds to the methylene protons adjacent to the carbonyl group.	[6]
IR Spectra	Data available in the SDBS (AIST Spectral DB) under number 22634. Characteristic C=O stretch for an acyl chloride is expected around 1800 cm ⁻¹ .	
Mass Spec (EI)	Data available in the NIST Chemistry WebBook.	[7]

Synthesis of 3-Phenylpropanoyl Chloride

The most common and efficient laboratory-scale synthesis of **3-phenylpropanoyl chloride** involves the reaction of 3-phenylpropanoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this conversion.[1]



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Caption: Synthesis of **3-Phenylpropanoyl Chloride** from its carboxylic acid precursor.

Experimental Protocol: Synthesis via Oxalyl Chloride

- Dissolve 3-phenylpropanoic acid in a dry, inert solvent such as dichloromethane (DCM).[1]
- Add a catalytic amount of N,N-dimethylformamide (DMF).[1]
- Slowly add oxalyl chloride to the solution at room temperature.[1]
- Stir the reaction mixture until gas evolution (CO_2 and CO) ceases.
- Remove the solvent and excess reagent under reduced pressure to isolate the crude **3-phenylpropanoyl chloride**.
- The product can be purified by vacuum distillation if necessary.

Core Chemical Reactivity: Nucleophilic Acyl Substitution

The reactivity of **3-phenylpropanoyl chloride** is characterized by the nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Caption: General mechanism for nucleophilic acyl substitution reactions.

Hydrolysis

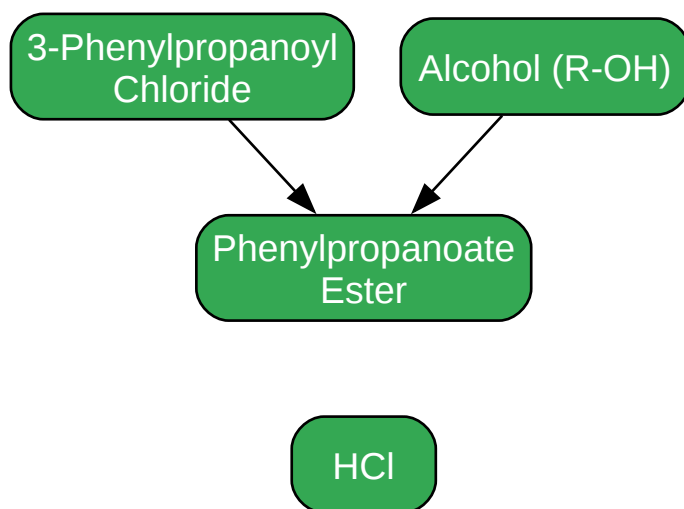
When mixed with water, **3-phenylpropanoyl chloride** undergoes rapid hydrolysis to form 3-phenylpropanoic acid and hydrogen chloride (HCl).[8] This reaction highlights the compound's moisture sensitivity, necessitating storage in dry conditions.[4]

- Product: 3-Phenylpropanoic acid
- Byproduct: Hydrogen chloride (HCl)[8]

Reaction with Alcohols (Esterification)

3-Phenylpropanoyl chloride reacts vigorously and exothermically with alcohols to produce esters.[9][10] This reaction is often faster and higher-yielding than traditional Fischer esterification from the corresponding carboxylic acid.[9]

- General Reaction: $R'-OH + C_6H_5CH_2CH_2COCl \rightarrow C_6H_5CH_2CH_2COOR' + HCl$
- Products: Phenylpropanoate esters



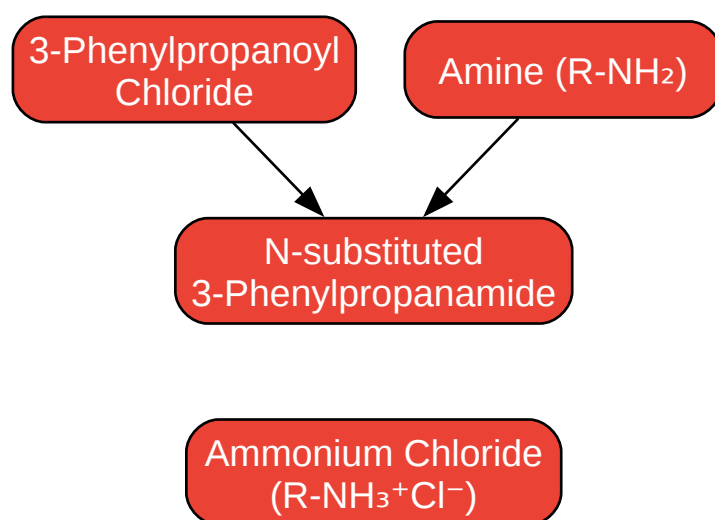
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Caption: Esterification reaction pathway.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines yields N-substituted amides.[11] The reaction is typically rapid and violent with concentrated amine solutions.[12] Two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[12][13]

- General Reaction (Primary Amine): $2 \text{ R}'\text{-NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CONHR}' + \text{R}'\text{-NH}_3^+\text{Cl}^-$
- Products: N-substituted 3-phenylpropanamides

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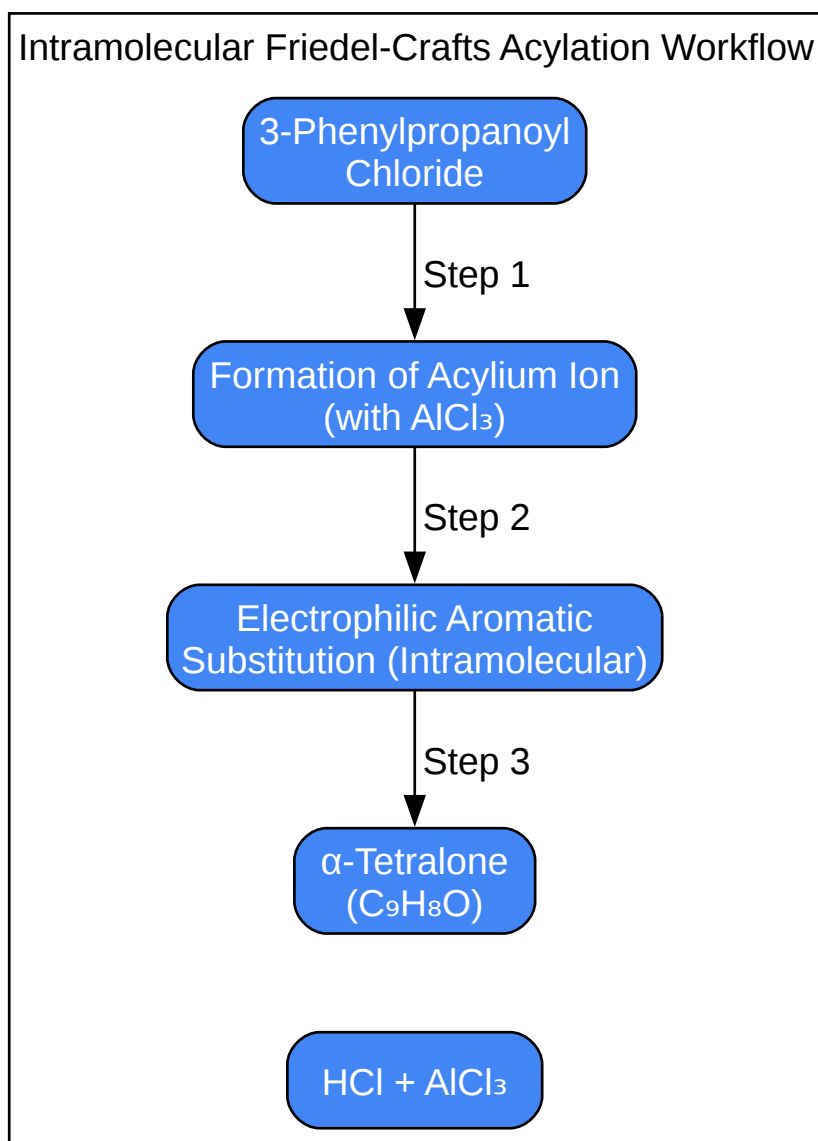
Caption: Amidation reaction pathway.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[14][15] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14][16]

Intramolecular Friedel-Crafts Acylation: A key reaction of **3-phenylpropanoyl chloride** is intramolecular cyclization to form α -tetralone (3,4-dihydronaphthalen-1(2H)-one).[6] This occurs when the acylium ion intermediate is attacked by the tethered phenyl ring.

Intramolecular Friedel-Crafts Acylation Workflow



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Caption: Workflow for the synthesis of α -tetralone via intramolecular acylation.

- To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl_3) in a suitable solvent (e.g., dichloromethane or nitrobenzene), slowly add **3-phenylpropanoyl chloride**.

- The reaction mixture is typically stirred at low temperature initially and then allowed to warm or is heated to complete the reaction.[17]
- The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid.
- The organic layer is separated, washed (e.g., with water, sodium bicarbonate solution, and brine), dried over an anhydrous salt (e.g., MgSO_4), and concentrated.
- The resulting crude α -tetralone can be purified by vacuum distillation or chromatography.

Applications in Synthesis

3-Phenylpropanoyl chloride is a valuable intermediate in the synthesis of a wide range of compounds.[3]

- **Pharmaceuticals:** It is a building block for APIs, including antiviral and antitumor agents.[3] For example, it has been used in the synthesis of β^2 -amino acid derivatives, which are important in peptide synthesis.[18]
- **Fine Chemicals:** Used in the production of specialty ketones (like α -tetralone), esters, and amides for various applications.
- **Protecting Groups:** The 3-phenylpropionate (dihydrocinnamoyl) ester has been employed as a protecting group in nucleoside synthesis.[19]

Safety and Handling

3-Phenylpropanoyl chloride is a hazardous chemical that requires careful handling.

- **Hazards:** It is corrosive and causes severe skin burns and eye damage.[5] It is toxic if inhaled.[5][20] The substance is moisture-sensitive and reacts with water, liberating toxic and corrosive hydrogen chloride gas.[4][20]
- **Handling:** Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][20] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like water, moisture, strong bases, alcohols, and oxidizing agents.[4] Keep containers tightly closed in a corrosives area.[4]
- Fire: Do NOT use water directly on a fire involving this chemical, as it reacts to liberate acidic gas.[4] Use foam, dry chemical, or carbon dioxide extinguishers.[4]

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References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Benzenepropanoyl chloride | C₉H₉ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Benzenepropanoyl chloride [webbook.nist.gov]
- 8. Solved When 3-phenylpropanoyl chloride is mixed with water, | Chegg.com [chegg.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrevise.org [chemrevise.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. A10860.09 [thermofisher.com]
- 20. fishersci.com [fishersci.com]
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